1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride is a chemical compound that belongs to the class of phenylpiperazines This compound is known for its unique structural features, which include a chloro and fluoro substitution on the phenyl ring, as well as a phenoxyethanamine moiety
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the key intermediate compounds. One common synthetic route includes the reaction of 3-chloro-4-fluoroaniline with phenoxyacetyl chloride to form the corresponding amide. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the chloro or fluoro groups can be replaced by other nucleophiles such as amines or thiols under appropriate conditions
Common reagents used in these reactions include lithium aluminum hydride for reductions, potassium permanganate for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs) and enzymes. By binding to these targets, the compound can modulate various signaling pathways, leading to changes in cellular functions. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride include other phenylpiperazines and substituted anilines. Some examples are:
1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties.
1-(3-Chloro-4-fluorophenyl)piperazine: Shares a similar structure but lacks the phenoxyethanamine moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxyethanamine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO.ClH/c15-12-8-10(6-7-13(12)16)14(17)9-18-11-4-2-1-3-5-11;/h1-8,14H,9,17H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWAJIMWJXSZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C2=CC(=C(C=C2)F)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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